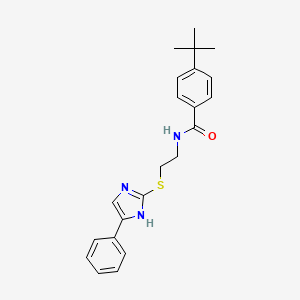![molecular formula C23H18N4O3S3 B2857427 (3Z)-1-benzyl-3-[(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-ylamino)methylene]-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894671-89-7](/img/structure/B2857427.png)
(3Z)-1-benzyl-3-[(2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-ylamino)methylene]-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several heterocyclic structures including imidazo, benzothiazole, and thieno-thiazin . These structures are often found in biologically active compounds.
Molecular Structure Analysis
The compound contains several nitrogen and sulfur atoms, which are likely involved in the formation of the heterocyclic rings. The presence of the double bond in the thieno-thiazin ring suggests that this compound may exist in different isomeric forms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. Generally, heterocyclic compounds like this one tend to be stable and may have interesting electronic properties due to the presence of the heteroatoms .Scientific Research Applications
Antimicrobial Activity
The structural features of this compound suggest potential for antimicrobial activity. Derivatives of benzothiazole, which is part of the compound’s structure, have been studied for their antimicrobial properties . The presence of nitrogen and sulfur heteroatoms could interact with bacterial enzymes and inhibit their function.
Cancer Research
Compounds with similar structures have been investigated for their role in cancer therapy. For instance, quizartinib, a related compound, targets FLT3 activation in acute myeloid leukemia . The compound may also be studied for its potential to inhibit cancer cell growth or survival.
Pharmacophore Development
The compound could serve as a pharmacophore model for developing new drugs. A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule. Research has been conducted to identify pharmacophoric patterns for related compounds .
Antitubercular Agents
Derivatives of imidazo[2,1-b][1,3]benzothiazole have been synthesized and evaluated for their antitubercular activity . The compound could be modified to enhance its activity against Mycobacterium tuberculosis.
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3Z)-1-benzyl-3-[(1,2-dihydroimidazo[2,1-b][1,3]benzothiazol-7-ylamino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S3/c28-21-20(13-25-16-6-7-19-18(12-16)26-10-9-24-23(26)32-19)33(29,30)27(17-8-11-31-22(17)21)14-15-4-2-1-3-5-15/h1-8,11-13,25H,9-10,14H2/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHRGOXWYKHZOH-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC(=C3)NC=C4C(=O)C5=C(C=CS5)N(S4(=O)=O)CC6=CC=CC=C6)SC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C3=C(C=CC(=C3)N/C=C\4/C(=O)C5=C(C=CS5)N(S4(=O)=O)CC6=CC=CC=C6)SC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2857344.png)
![6-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2857345.png)
![(E)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2857347.png)
![3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2857348.png)

![2-Chloro-N-[4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B2857350.png)







